2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Overview
Description
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is a chemical compound known for its applications in various organic syntheses and chemical analyses. It is utilized notably in quantitative 31P NMR analysis for the identification and measurement of hydroxyl groups in complex organic molecules, such as lignins (Granata & Argyropoulos, 1995).
Synthesis Analysis
The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane involves reactions under specific conditions that lead to its production in high purity. The chemical's creation typically starts from phosphorus trichloride (PCl3) and involves multiple steps, including chlorination and the addition of alkyl groups to achieve the final compound structure.
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is characterized by its unique dioxaphospholane ring, which contains chlorine, oxygen, and phosphorus atoms. This ring structure is crucial for its chemical reactivity and is a key focus in structural analysis studies. X-ray diffraction analysis has been used to elucidate the structures of related compounds, providing insights into their chemical behavior and reactivity patterns (Khasiyatullina et al., 2016).
Scientific Research Applications
Phosphitylation Reagent in Quantitative NMR Analysis : This compound is used as a phosphitylation reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, allowing for the accurate determination of uncondensed and condensed phenolic moieties in lignins. This method provides excellent resolution of various phenolic hydroxyl environments, though it compromises the resolution in the aliphatic hydroxyl region (Granata & Argyropoulos, 1995).
Studying Configurational Stability : The compound has been used to study the configurational stability of phosphorus compounds. PMR spectra of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholanes with different substituents at phosphorus showed no detectable inversion at phosphorus, indicating its stability (Fontal & Goldwhite, 1966).
Synthesis of Methoxy and Methylthio Derivatives : This chemical plays a role in the synthesis of methoxy and methylthio derivatives of tetrafluoromethyl-spiro dioxaphospholanes. Its reactions and resultant compound structures have been analyzed through NMR spectroscopy (Bohlen et al., 1986).
Transition Metal-Substituted Dioxaphospholanes : It is used in the preparation of transition metal-substituted dioxaphospholanes, leading to the formation of dinuclear or mononuclear complexes (Malisch & Kuhn, 1974).
Analyzing Biodiesel Production Streams : It serves as a phosphitylation reagent for the analysis of various types of hydroxyl groups in biodiesel production, facilitating rapid analysis of biodiesel mixtures for commercial production processes (Nagy, Foston, & Ragauskas, 2010).
Molecular Mass Estimation : The compound is used in pulsed‐field gradient (PFG) NMR methods to estimate the molecular mass of derivatized compounds, aiding in the analysis of molecules containing functional groups like alcohol, amine, carboxylic acid, or thiol (Crutchfield & Harris, 2007).
Future Directions
properties
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClO2P/c1-5(2)6(3,4)9-10(7)8-5/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCXYWWBFBNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OP(O1)Cl)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404385 | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
CAS RN |
14812-59-0 | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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